3,4-dibromo-2-{(E)-[(5-tert-butyl-3-chloro-2-hydroxyphenyl)imino]methyl}-6-ethoxyphenol
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Overview
Description
3,4-dibromo-2-{(E)-[(5-tert-butyl-3-chloro-2-hydroxyphenyl)imino]methyl}-6-ethoxyphenol is a complex organic compound characterized by its unique structure, which includes bromine, chlorine, and ethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dibromo-2-{(E)-[(5-tert-butyl-3-chloro-2-hydroxyphenyl)imino]methyl}-6-ethoxyphenol typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound, followed by the introduction of the imino and ethoxy groups under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and subsequent functional group modifications. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency.
Chemical Reactions Analysis
Types of Reactions
3,4-dibromo-2-{(E)-[(5-tert-butyl-3-chloro-2-hydroxyphenyl)imino]methyl}-6-ethoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the bromine and chlorine groups, leading to the formation of less halogenated derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dehalogenated phenols.
Scientific Research Applications
3,4-dibromo-2-{(E)-[(5-tert-butyl-3-chloro-2-hydroxyphenyl)imino]methyl}-6-ethoxyphenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3,4-dibromo-2-{(E)-[(5-tert-butyl-3-chloro-2-hydroxyphenyl)imino]methyl}-6-ethoxyphenol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and eliciting desired effects. Detailed studies on its binding affinity and interaction kinetics are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 3,4-dibromo-2-{(E)-[(5-tert-butyl-3-chloro-2-hydroxyphenyl)imino]methyl}-6-methoxyphenol
- 3,4-dibromo-2-{(E)-[(5-tert-butyl-3-chloro-2-hydroxyphenyl)imino]methyl}-6-propoxyphenol
Uniqueness
Compared to similar compounds, 3,4-dibromo-2-{(E)-[(5-tert-butyl-3-chloro-2-hydroxyphenyl)imino]methyl}-6-ethoxyphenol exhibits unique reactivity and biological activity due to the presence of the ethoxy group. This functional group can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C19H20Br2ClNO3 |
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Molecular Weight |
505.6 g/mol |
IUPAC Name |
3,4-dibromo-2-[(5-tert-butyl-3-chloro-2-hydroxyphenyl)iminomethyl]-6-ethoxyphenol |
InChI |
InChI=1S/C19H20Br2ClNO3/c1-5-26-15-8-12(20)16(21)11(17(15)24)9-23-14-7-10(19(2,3)4)6-13(22)18(14)25/h6-9,24-25H,5H2,1-4H3 |
InChI Key |
YGBLCQDHHQLPJG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C(=C1O)C=NC2=C(C(=CC(=C2)C(C)(C)C)Cl)O)Br)Br |
Origin of Product |
United States |
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